HDAC4 Potency: 6-Carboxylate vs. Unsubstituted Indazole
The methyl ester is a direct precursor to the 7-fluoro-1H-indazol-6-yl moiety, which when elaborated into the final hydroxamic acid (Example 61, US9783488) yields an HDAC4 IC50 of 73 nM [1]. In stark contrast, the unsubstituted indazole analog (Example 21) shows an HDAC4 IC50 of 11,400 nM, representing a >150-fold loss in potency [2]. This demonstrates that the 6-substituted 7-fluoroindazole core is essential for target engagement.
| Evidence Dimension | HDAC4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 73 nM (for derivative containing 7-fluoro-1H-indazol-6-yl core) |
| Comparator Or Baseline | 11,400 nM (for derivative containing unsubstituted phenyl/indazole core, Example 21) |
| Quantified Difference | ~156-fold greater potency of the 7-fluoro-6-substituted indazole derivative |
| Conditions | HDAC4 catalytic domain enzymatic assay, Class IIa HDAC inhibitor screening, as reported in US9783488 [1][2]. |
Why This Matters
This large potency differential justifies the use of the 6-substituted 7-fluoroindazole building block in lead optimization campaigns targeting class IIa HDACs.
- [1] BindingDB entry BDBM344377: HDAC4 IC50 73 nM for (1S,3R*)-3-(7-fluoro-1H-indazol-6-yl)-1-(3-fluoro-2-methylphenyl)-N-hydroxycyclopentanecarboxamide. US9783488, Example 61. View Source
- [2] BindingDB entry BDBM344314: HDAC4 IC50 11,400 nM for N-Hydroxy-1-phenylcyclopentanecarboxamide. US9783488, Example 21. View Source
